Cas no 941915-76-0 (N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide)

N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide is a synthetic organic compound featuring a thiazole core substituted with a methylsulfanylmethyl group and an acetamide linkage to a phenoxy moiety. This structure confers potential utility in medicinal chemistry and agrochemical applications due to its heterocyclic framework, which is known for bioactivity. The methylsulfanyl group may enhance metabolic stability, while the phenoxyacetamide moiety could contribute to binding interactions with biological targets. The compound's well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the development of novel pharmaceuticals or crop protection agents. Its synthesis and purity are critical for reproducible performance in research and industrial settings.
N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide structure
941915-76-0 structure
Product Name:N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide
CAS No:941915-76-0
MF:C13H14N2O2S2
MW:294.392460346222
CID:5851415
PubChem ID:16850007
Update Time:2025-06-15

N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
    • F2468-0178
    • 941915-76-0
    • N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide
    • N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide
    • AKOS024650317
    • N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide
    • Inchi: 1S/C13H14N2O2S2/c1-18-8-10-9-19-13(14-10)15-12(16)7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)
    • InChI Key: MNUNTUFERBHHNO-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(CSC)=CS1)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 294.04967004g/mol
  • Monoisotopic Mass: 294.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 105Ų

N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide Pricemore >>

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Additional information on N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide

Comprehensive Overview of N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide (CAS No. 941915-76-0)

In the realm of organic chemistry and pharmaceutical research, N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide (CAS No. 941915-76-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its thiazole and phenoxyacetamide moieties, is often studied for its role in drug discovery and material science. Researchers are particularly interested in its synthetic pathways, biological activity, and molecular interactions, making it a subject of numerous scientific inquiries.

The methylsulfanyl group in N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide contributes to its distinct chemical behavior, enabling it to participate in various catalytic reactions and binding interactions. Recent studies have explored its potential as a bioactive scaffold, with applications ranging from antimicrobial agents to enzyme inhibitors. The compound's CAS No. 941915-76-0 is frequently searched in academic databases, reflecting its relevance in contemporary research.

One of the most discussed topics surrounding N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide is its synthetic accessibility. Chemists have developed efficient methods to synthesize this compound, often leveraging green chemistry principles to minimize environmental impact. The thiazole ring, a key structural feature, is known for its stability and versatility, making it a popular choice in medicinal chemistry. Additionally, the phenoxyacetamide moiety enhances the compound's ability to interact with biological targets, further fueling its exploration in drug development.

From an industrial perspective, CAS No. 941915-76-0 is often associated with high-purity synthesis and scale-up processes. Companies specializing in fine chemicals and custom synthesis frequently list this compound in their portfolios, catering to the demands of research institutions and pharmaceutical firms. The compound's structural analogs are also a hot topic, as they offer insights into structure-activity relationships (SAR) and molecular design strategies.

In the context of user search trends, queries such as "N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide synthesis" and "biological activity of CAS 941915-76-0" are common. These reflect the growing interest in understanding the compound's mechanistic pathways and therapeutic potential. Furthermore, discussions on AI-driven drug discovery often highlight compounds like this, as they serve as valuable training datasets for predictive modeling and virtual screening.

Environmental and sustainability considerations are another focal point for N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide. Researchers are increasingly investigating biodegradable derivatives and eco-friendly synthesis routes to align with global green chemistry initiatives. This aligns with the broader trend of sustainable pharmaceuticals, a topic gaining traction in both academic and industrial circles.

In summary, N-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-2-phenoxyacetamide (CAS No. 941915-76-0) stands as a compelling subject in modern chemistry. Its multifunctional structure, combined with its diverse applications, ensures its continued relevance in scientific research. Whether explored for its synthetic elegance or its biological significance, this compound exemplifies the intersection of innovation and practicality in chemical science.

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